molecular formula C8H20ClNO6S2 B1683515 Improsulfan hydrochloride CAS No. 3458-22-8

Improsulfan hydrochloride

Cat. No.: B1683515
CAS No.: 3458-22-8
M. Wt: 325.8 g/mol
InChI Key: YWCASUPWYFFUHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Yoshi-864 is an alkylsulfonate DNA crosslinker with potential anticancer activity. Yoshi-864 alkylates and crosslinks DNA, thereby inhibiting DNA replication.

Mechanism of Action

Asynchronous human lymphoma cells treated for 1 hour with increasing concentrations of 1-propanol, 3,3'-iminodi-, dimethanesulfonate (ester), hydrochloride (Yoshi 864) revealed a shouldered survival curve typical of the effects of alkylating agents and of ionizing radiation on this cell line. Yoshi 864 was unstable under the conditions of treatment, its killing effect being reduced by 50% after only 4 hours. Synchronized cells showed stage-dependent sensitivity: early-S, late-G2, and late-G1 phases were the most sensitive while mid- and late-S and early-G2 phases were relatively insensitive. Yoshi 864 induced a concentration- and incubation time-dependent delay in the transit of asynchronous cells through G2 phase, with maximum accumulation values obtained after 12 hours of incubation with 100 mug/ml. This effect was largely reversible and no further kinetic changes were noted in the progeny of treated cells. Incubation of synchronized cells for 1 hour with 100 mug/ml demonstrated a block in G2, the manifestation of which during the lifespan of the treated cell or in its immediate progeny was cell-cycle dependent. Thus, cells treated in G1, early-, and mid-S phases showed a delay in the subsequent G2 phase while cells treated in late S and in G2 manifested this effect in the G2 phase of the immediate progeny. There was no correlation between this blocking effect in G2 with cell survival assessed by colony formation. Yoshi 864, although a rather inefficient killing drug, may represent a useful chemical synchronizing agent.

Properties

CAS No.

3458-22-8

Molecular Formula

C8H20ClNO6S2

Molecular Weight

325.8 g/mol

IUPAC Name

3-(3-methylsulfonyloxypropylamino)propyl methanesulfonate;hydrochloride

InChI

InChI=1S/C8H19NO6S2.ClH/c1-16(10,11)14-7-3-5-9-6-4-8-15-17(2,12)13;/h9H,3-8H2,1-2H3;1H

InChI Key

YWCASUPWYFFUHE-UHFFFAOYSA-N

SMILES

CS(=O)(=O)OCCCNCCCOS(=O)(=O)C.Cl

Canonical SMILES

CS(=O)(=O)OCCC[NH2+]CCCOS(=O)(=O)C.[Cl-]

Appearance

Solid powder

Color/Form

Crystals

melting_point

94-95 °C

3458-22-8

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

13425-98-4 (Parent)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

3,3'-iminodi-1- propanol dimethanesulfonate
864 T
alkylating agent 864
bis(3-mesyloxypropyl)amine
dimesyloxydipropylamine tosylate
improsan
improsan hydrochloride
improsan tosylate
NSC-102627
NSC-140117
yoshi 864

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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